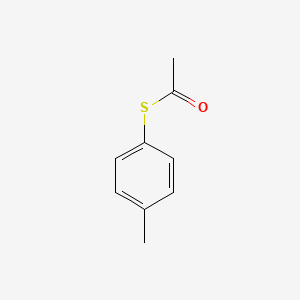

S-(4-Methylphenyl) ethanethioate

Description

Significance of Thioester Functionality in Organic Synthesis and Chemical Biology

The thioester functional group is of paramount importance in both organic synthesis and chemical biology due to its unique chemical properties. nih.gov Thioesters are considered "energy-rich" compounds and are more reactive than their oxygen-containing ester counterparts. fiveable.menih.gov This heightened reactivity stems from the weaker carbon-sulfur bond compared to the carbon-oxygen bond and the reduced electron delocalization from the sulfur atom to the carbonyl carbon. fiveable.menih.gov

In organic synthesis , this reactivity makes thioesters excellent acylating agents, participating in nucleophilic acyl substitution reactions to form new functional groups. fiveable.me They are instrumental in the formation of new carbon-carbon bonds, a fundamental process in building complex organic molecules. fiveable.me A prime example of their utility is in Native Chemical Ligation (NCL), a powerful technique for synthesizing large peptides and proteins. wikipedia.orgresearchgate.net In NCL, a peptide with a C-terminal thioester reacts with another peptide that has an N-terminal cysteine residue, forming a native peptide bond under mild, aqueous conditions. researchgate.net The thiol-thioester exchange is a key dynamic covalent reaction that has found applications in materials and polymer sciences, allowing for the interchange of functional groups at room temperature. rsc.org

In chemical biology , thioesters are central to numerous metabolic processes. fiveable.megonzaga.edu The most prominent example is Acetyl-Coenzyme A (Acetyl-CoA), a thioester that serves as a critical hub in metabolism. wikipedia.orggonzaga.edu Acetyl-CoA is involved in the Krebs cycle, fatty acid synthesis and degradation, and the biosynthesis of a vast array of cellular components like steroids and porphyrins. wikipedia.orggonzaga.edulibretexts.org The thioester bond in Coenzyme A and other acyl carrier proteins allows for the activation and transfer of acyl groups. fiveable.megonzaga.edu The hydrolysis of the thioester bond in molecules like Acetyl-CoA is highly exergonic, releasing a significant amount of free energy that drives many biochemical reactions, a value even greater than the hydrolysis of the terminal phosphate (B84403) bond of ATP. gonzaga.edu Thioesters are also key intermediates in the biosynthesis of lipids and are involved in protein modification processes such as ubiquitination. wikipedia.org

Historical Context of Thioester Research and the Position of S-(4-Methylphenyl) Ethanethioate

The study of thioesters has provided deep insights into the fundamental chemistry of life itself. A significant part of the historical context is the "Thioester World" hypothesis, proposed by Nobel laureate Christian de Duve. uni.educhemeurope.com This theory posits that thioesters were critical to the origin of life, acting as the primary energy currency in a prebiotic world before the evolution of adenosine (B11128) triphosphate (ATP). chemeurope.comuni.edu According to this hypothesis, the high-energy thioester bond could have driven the formation of peptides and other essential biomolecules, essentially serving the role that ATP does in modern organisms. wikipedia.orgchemeurope.com Thioesters are obligatory intermediates in several ancient metabolic pathways that either use or generate ATP, suggesting their primordial role. wikipedia.orgchemeurope.com

Early research dating back to the 1950s demonstrated that peptide bonds could indeed be formed via thioester intermediates in aqueous environments, lending support to their plausibility as key players in chemical evolution. nih.gov This foundational research established thioesters not just as metabolic intermediates but as fundamental building blocks capable of forming more complex structures.

Within this rich historical and functional context, this compound and other aryl thioesters represent the modern synthetic embodiment of the principles discovered through decades of research. While Acetyl-CoA is the quintessential biological thioester, simple aryl thioesters like this compound are workhorses in the organic chemistry lab. They are used to mimic the reactivity of their biological counterparts in controlled, synthetic settings. nih.gov Their application in methodologies like Native Chemical Ligation is a direct extension of the fundamental thioester-mediated acyl transfer reactions observed in nature. nih.govresearchgate.net The stability of aryl thioesters combined with their sufficient reactivity makes them ideal reagents for complex syntheses, bridging the gap between fundamental biochemical principles and practical organic chemistry. cymitquimica.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(4-methylphenyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-7-3-5-9(6-4-7)11-8(2)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQUNQSLEIFIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146403 | |

| Record name | S-(4-Methylphenyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10436-83-6 | |

| Record name | Ethanethioic acid, S-(4-methylphenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10436-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(4-Methylphenyl) ethanethioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010436836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(4-Methylphenyl) ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(4-methylphenyl) ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Kinetic Studies of S 4 Methylphenyl Ethanethioate and Thioesters

Nucleophilic Acyl Substitution Reactions of Thioesters

Nucleophilic acyl substitution is a key reaction class for carboxylic acid derivatives, including thioesters. libretexts.org This process involves the replacement of a leaving group on an acyl carbon with a nucleophile. masterorganicchemistry.com Unlike aldehydes and ketones, which typically undergo nucleophilic addition, the presence of a potential leaving group on the carbonyl carbon of thioesters directs the reaction towards substitution. libretexts.org

The nucleophilic attack results in the formation of a tetrahedral intermediate, where the geometry around the carbonyl carbon changes from trigonal planar to tetrahedral. wikipedia.orgtaylorandfrancis.com This intermediate is typically unstable and transient. wikipedia.orgyoutube.com

Thiol-Thioester Exchange Reactions

A specific and significant type of nucleophilic acyl substitution for thioesters is the thiol-thioester exchange. This reversible reaction involves the interaction of a thiol with a thioester, resulting in the formation of a new thioester and the release of the original thiol. harvard.edu This exchange is fundamental in various applications, including dynamic covalent chemistry and native chemical ligation for peptide synthesis. harvard.eduecust.edu.cn

In organic solvents, the thiol-thioester exchange is typically promoted by a base. The base deprotonates the incoming thiol to form a more nucleophilic thiolate anion. rsc.org This thiolate then attacks the carbonyl carbon of the thioester, proceeding through the previously described tetrahedral intermediate. The subsequent collapse of this intermediate expels the original thiolate, completing the exchange. The reaction is generally favored when the acyl group is transferred to the thiol with the higher pKa. rsc.org

The efficiency of this exchange in organic media can be influenced by several factors, and predicting the outcome can be more complex than in aqueous solutions due to the limited availability of pKa data for thiols and bases in non-aqueous solvents. rsc.orgrsc.org

The efficiency of the thiol-thioester exchange is intricately linked to the properties of the reactants and the reaction environment.

pKa: The acidity of the thiols involved plays a crucial role. Generally, a thiolate with a higher pKa is a stronger nucleophile, but the corresponding thiol is a weaker acid, meaning less of the reactive thiolate is present at a given pH. maastrichtuniversity.nlmaastrichtuniversity.nl In exchange reactions, the equilibrium tends to favor the formation of the thioester derived from the thiol with the higher pKa (less acidic). rsc.org

Base: The choice of base is critical for generating the nucleophilic thiolate. Stronger bases can increase the concentration of the thiolate, thus accelerating the exchange. rsc.org

Solvent Polarity: The polarity of the organic solvent significantly impacts the reaction rate. More polar solvents are generally better at stabilizing the charged intermediates and transition states involved in the exchange, leading to a more efficient reaction. rsc.orgrsc.org In less polar solvents, the exchange may be significantly slower or not occur at all. rsc.org

The interplay of these factors is demonstrated in the following table, which summarizes the relative exchange activity observed in a study of various thiols, thioesters, and solvents. rsc.org

Table 1: Benchmarking of Relative Exchange Activity rsc.org This table is for illustrative purposes and is based on the general findings of the cited research. Specific quantitative data can be found in the source.

| Factor | Observation | General Trend |

|---|---|---|

| Thioester Acidity (pKa of parent thiol) | Thioesters derived from more acidic thiols (lower pKa) are more reactive. | Increased exchange efficiency with lower pKa of the thioester's parent thiol. |

| Thiol Nucleophilicity (pKa of incoming thiol) | Thiols with a higher pKa are generally more nucleophilic in their thiolate form. | Equilibrium favors the thioester of the higher pKa thiol. |

| Solvent Polarity | Polar solvents like MeCN, DMSO, and MeOH promote the exchange. | Higher solvent polarity leads to greater exchange efficiency. |

Beyond base promotion, specific catalysts can significantly accelerate the thiol-thioester exchange. Nucleophilic catalysts, such as certain amines, have been found to be highly effective, even in less polar solvents where base-promoted exchange is inefficient. rsc.orgrsc.org These catalysts are thought to operate through a different mechanism than simple base catalysis. rsc.org

For instance, water-soluble alkyldiselenols have been developed as efficient catalysts for thiol-thioester exchange, particularly at acidic pH where the reaction would otherwise be very slow. acs.orgnih.gov These catalysts are generated in situ and can significantly accelerate the rate-limiting exchange process. acs.orgnih.govacs.org The use of such catalysts is particularly beneficial in complex syntheses, such as the preparation of certain peptides. acs.orgnih.gov

Research has also explored the use of various organic bases and nucleophilic catalysts to promote the exchange in polymer networks, demonstrating that the rate of exchange can be tuned by the basicity or nucleophilicity of the catalyst. rsc.orgrsc.org

Aminolysis Reactions of Thioesters

The aminolysis of thioesters is a fundamental acyl transfer reaction, significant in both synthetic organic chemistry and biological processes like peptide synthesis. researchgate.netnih.gov This reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the thioester, leading to the formation of an amide and a thiol. The mechanism of this reaction can vary depending on several factors, as detailed in the following subsections.

Kinetic studies are crucial for elucidating the mechanisms of thioester aminolysis. A key tool in these investigations is the Brønsted-type plot, which correlates the logarithm of the nucleophilic rate constant (kN) with the pKa of the reacting amine (log kN vs. pKa). researchgate.netwikipedia.org The slope of this plot, known as the Brønsted coefficient (βnuc), provides information about the degree of N-H bond cleavage in the transition state. wikipedia.org

Kinetic investigations of the aminolysis of thioesters and thiocarbonates have revealed three main categories of Brønsted-type plots:

Linear plots with steep slopes (βnuc ≈ 0.8–1.0): These are indicative of a stepwise mechanism where the breakdown of a tetrahedral intermediate is the rate-determining step. researchgate.net

Biphasic plots: These plots, showing two linear sections with a curve in between, also suggest a stepwise reaction pathway involving a zwitterionic tetrahedral intermediate (T±). The break in the plot (at pKa0) signifies a change in the rate-determining step, from the breakdown of the intermediate at low amine basicity to its formation at high amine basicity. researchgate.netresearchgate.net

Linear plots with moderate slopes (βnuc ≈ 0.4–0.6): This type of plot is generally associated with a concerted mechanism, where bond formation and bond breaking occur in a single step. researchgate.net

For instance, the reaction of a series of secondary alicyclic amines with methyl 4-nitrophenyl carbonate showed a biphasic Brønsted plot, consistent with a stepwise mechanism. researchgate.net In contrast, the aminolysis of 4-nitrophenyl diphenylphosphinate (B8688654) proceeds through a concerted mechanism, evidenced by a linear Brønsted plot with a βnuc value of approximately 0.4. researchgate.net

Table 1: Representative Brønsted βnuc Values and Inferred Mechanisms for Aminolysis Reactions

| Reactant System | βnuc Value | Inferred Mechanism |

|---|---|---|

| 4-Nitrophenyl Benzoate with Cyclic Secondary Amines | 0.81 | Stepwise researchgate.net |

| Quinuclidinolysis of Methyl 4-Nitrophenyl Carbonate | 0.86 | Stepwise researchgate.net |

| Quinuclidinolysis of Methyl 2,4-Dinitrophenyl Carbonate | 0.51 | Concerted researchgate.net |

The aminolysis of thioesters can proceed through either a concerted or a stepwise mechanism. researchgate.netacs.org The stepwise pathway involves the formation of a zwitterionic tetrahedral intermediate (T±), which is formed by the nucleophilic attack of the amine on the carbonyl carbon. researchgate.netchemistrysteps.com

Scheme 1: General Aminolysis Pathways

Source: Adapted from general representations of nucleophilic acyl substitution.

In the stepwise mechanism , the reaction proceeds in two distinct steps:

Formation of the tetrahedral intermediate (T±).

Breakdown of the intermediate to form the products (amide and thiol).

The rate-determining step can be either the formation or the breakdown of this intermediate. researchgate.net The stability of the T± intermediate is a critical factor determining the reaction pathway. If the intermediate is sufficiently stable, the reaction will proceed stepwise. researchgate.net Computational studies on the aminolysis of ethyl thioacetate (B1230152) with ammonia (B1221849) suggest that a stepwise mechanism, catalyzed by a water molecule, is the preferred pathway in aqueous solution. acs.org

In the concerted mechanism , the formation of the new C-N bond and the cleavage of the C-S bond occur simultaneously in a single transition state, without the formation of a stable intermediate. researchgate.netacs.org This pathway is favored when the zwitterionic tetrahedral intermediate is relatively unstable. researchgate.net

Several factors have been identified that influence whether the aminolysis of a thioester follows a concerted or a stepwise pathway by affecting the stability of the zwitterionic tetrahedral intermediate (T±). researchgate.net

Leaving Group: A better leaving group (i.e., a more stable thiolate anion) will destabilize the T± intermediate, making its breakdown faster. This can favor a stepwise mechanism where the formation of the intermediate is rate-determining or even shift the mechanism towards a concerted pathway.

Nature of the Amine: The basicity and steric hindrance of the nucleophilic amine play a significant role. More basic amines are more powerful nucleophiles, which can favor the formation of the T± intermediate. The Brønsted plot for the reaction of secondary alicyclic amines with methyl 4-nitrophenyl carbonate demonstrates how amine basicity can even cause a change in the rate-determining step within a stepwise mechanism. researchgate.net

Electrophilic Group: The nature of the acyl group affects the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the acyl moiety increase the electrophilicity, which can stabilize the negatively charged oxygen in the T± intermediate, thus favoring a stepwise mechanism. Comparing thioesters (C=O) to thionocarbonates (C=S), the difference in the electrophilic center also influences the reaction pathway. researchgate.net

Solvent: The solvent can influence the stability of the charged T± intermediate through solvation. researchgate.netacs.org Polar, protic solvents can stabilize the zwitterionic intermediate through hydrogen bonding, making the stepwise mechanism more favorable. Computational studies have shown that including solvent effects significantly lowers the activation energy for both concerted and stepwise pathways, but has a more pronounced effect on making the stepwise pathway more favorable. acs.org

C-S Bond Cleavage Mechanisms

The cleavage of the carbon-sulfur bond in thioesters is a key step in various synthetic transformations. This can be achieved through different mechanisms, including metal-catalyzed pathways and radical processes.

Transition metal catalysts, particularly those based on palladium (Pd), nickel (Ni), and gold (Au), are effective in mediating the cleavage of C-S bonds in thioesters. uni-muenster.denih.gov The mechanism often involves a sequence of oxidative addition and reductive elimination steps. uni-muenster.delibretexts.org

In a typical catalytic cycle, the low-valent metal center undergoes oxidative addition into the C-S bond of the thioester. uni-muenster.deyoutube.com This step involves the cleavage of the C-S bond and the formation of two new bonds between the metal and the carbon and sulfur atoms, respectively. The formal oxidation state of the metal increases by two. libretexts.org

Following oxidative addition, the resulting organometallic intermediate can undergo various transformations. The final step to form a new C-X bond (where X can be C, H, etc.) is typically reductive elimination . In this step, the two ligands (e.g., the acyl group and another group) couple and are eliminated from the metal center, forming a new bond and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

The reversibility of the C-S oxidative addition is a known feature, especially with metals like Ni and Pd, and forms the basis for many synthetic applications. uni-muenster.de For example, studies on gold(III) pincer complexes have shown that thiols can induce the reductive elimination of aryl thioethers, demonstrating C-S bond formation through this pathway. nih.gov The reaction rate and pathway can be influenced by factors such as the nature of the metal, the ligands, and the substituents on the thioester. uni-muenster.de

Table 2: Metal-Catalyzed C-S Bond Cleavage/Formation Pathways

| Metal Catalyst | Key Mechanistic Steps | Substrate Example | Reference |

|---|---|---|---|

| Palladium (Pd) | Oxidative Addition / Reductive Elimination | Allyl Sulfides | uni-muenster.de |

| Nickel (Ni) | Oxidative Addition / Reductive Elimination | Diaryl Sulfides | uni-muenster.de |

| Gold (Au) | Reductive Elimination | (C^N^C)AuCl with Thiols | nih.gov |

Radical-mediated reactions offer an alternative pathway for C-S bond transformations, distinct from ionic or organometallic mechanisms. nih.gov These processes typically involve the generation of a thiyl radical (RS•), which is a highly reactive intermediate. nih.gov

Thiyl radicals can be generated from various precursors, including thiols and thioacids, through homolytic cleavage initiated by radical initiators (like AIBN), light (photolysis), or redox processes. nih.govrsc.org Once formed, these radicals can participate in a variety of reactions.

In the context of C-S bond formation, a key process is the radical-radical cross-coupling. researchgate.net For instance, a thiyl radical can couple with a carbon-centered radical to form a new C-S bond, yielding a thioether or, in the case of an acyl radical, a thioester. rsc.org Mechanistic studies, including radical-trapping experiments and DFT calculations, have been used to confirm the involvement of radical intermediates in these transformations. researchgate.net

For example, the synthesis of thioesters from thioacids and C(sp³)–H bonds under visible light has been proposed to proceed via a radical relay mechanism. This involves the formation of a thioacid radical, which then couples with a C(sp³)-centered radical to form the thioester product. rsc.org The assessment of these radical pathways often involves looking for characteristic signs of radical chemistry, such as inhibition by radical scavengers or initiation by light or radical initiators. researchgate.netdntb.gov.ua These methods provide a powerful, often complementary, approach to traditional ionic methods for constructing C-S bonds. nih.gov

Acyl Group Transfer Reactions Involving Thioesters

Acyl group transfer reactions are fundamental to the chemistry of thioesters, including S-(4-methylphenyl) ethanethioate. These reactions involve the transfer of an acyl group (R-C=O) from the thioester to a nucleophile. The general reactivity of the thioester carbonyl group is intermediate between that of acid chlorides and esters. Thioesters are more reactive than their oxygen-containing counterparts (esters) towards nucleophilic attack, a property that is crucial in many biochemical processes. nih.gov

The mechanism for acyl group transfer from a thioester generally proceeds through a stepwise addition-elimination pathway involving a tetrahedral intermediate. researchgate.net The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the thioester. This forms a transient, unstable tetrahedral intermediate which then collapses, expelling the thiolate anion as the leaving group and forming the new acylated product. researchgate.net The rate of this reaction is influenced by the nature of the nucleophile and the stability of the thiolate leaving group. nih.govresearchgate.net

Thioesters react with a variety of nucleophiles. For instance, they react with amines to form amides, a reaction that is particularly efficient and forms the basis of native chemical ligation for peptide synthesis. nih.govwikipedia.org They also undergo hydrolysis in the presence of water to yield a carboxylic acid and a thiol, and can be converted to esters by reacting with alcohols. wikipedia.org Thiol-thioester exchange, the reaction with another thiol or thiolate, is a reversible process that is significant in both biological contexts and materials science. researchgate.netharvard.edu

Kinetic studies have provided significant insight into these transfer reactions. The reactivity of thioesters towards different nucleophiles varies. While thioesters and oxoesters show similar reactivity towards hard nucleophiles like hydroxide (B78521), thioesters are significantly more reactive towards softer nucleophiles such as amines and carbanions. nih.govnih.gov Computational studies suggest this difference in reactivity is due to electron delocalization effects in the transition state. nih.gov The rate of acyl transfer is dictated by the pKa of the leaving group thiol; a more acidic thiol corresponds to a better leaving group and a faster reaction. nih.govresearchgate.net

Research has employed methods like Förster Resonance Energy Transfer (FRET) assays to continuously monitor the kinetics of thioester reactions. nih.gov These studies have confirmed the high stability of thioesters towards hydrolysis at neutral pH, while also demonstrating their susceptibility to attack by thiolate nucleophiles. nih.gov For example, the second-order rate constant (k_b) for the base-catalyzed hydrolysis of various thioesters highlights the influence of the thioester structure on its reactivity.

| Thioester Substrate | Second-Order Rate Constant for Hydrolysis (k_b, M⁻¹s⁻¹) |

| Phenyl thioester | 0.64 M⁻¹s⁻¹ |

| S-methyl thioacetate | 0.14 M⁻¹s⁻¹ |

| A model phenyl thioester (T2) | 0.51 M⁻¹s⁻¹ |

| A model alkyl thioester (T3) | 0.15 M⁻¹s⁻¹ |

This table presents comparative kinetic data for the hydrolysis of different thioesters, illustrating the range of reactivity. Data derived from studies using FRET and NMR spectroscopy. nih.gov

These kinetic investigations are crucial for understanding the role of thioesters like acetyl-CoA in biological acyl transfer and for optimizing synthetic methodologies that rely on thioester reactivity. nih.govgonzaga.edu

Enolization and Reactions at the α-Carbon of Thioesters

The α-carbon of a thioester (the carbon atom adjacent to the carbonyl group) possesses acidic protons. gonzaga.edulibretexts.org This acidity is a result of the electron-withdrawing nature of the carbonyl group, which stabilizes the resulting conjugate base, known as an enolate. libretexts.orgfiveable.me The sulfur atom in the thioester linkage further contributes to the stabilization of this enolate, making the α-hydrogens more acidic than those of corresponding oxygen esters. wikipedia.orggonzaga.edu The pKa of the α-proton of a typical thioester is around 21, compared to approximately 25 for an ester. libretexts.org

The formation of a thioester enolate is typically achieved by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com The resulting enolate is a potent nucleophile and a key intermediate in reactions that form new carbon-carbon bonds at the α-position. fiveable.me

Once formed, the thioester enolate can participate in a variety of α-substitution reactions. These include:

Alkylation: The enolate can react with alkyl halides in an S_N2 reaction to introduce an alkyl group at the α-carbon. For this reaction to be effective, primary or methyl halides are typically used to avoid competing elimination reactions. youtube.com

Acylation: Reaction of the enolate with an acylating agent, such as an acid chloride, leads to the formation of a β-keto thioester. acs.org This is a type of Claisen condensation reaction.

Aldol-type reactions: Thioester enolates can add to the carbonyl group of aldehydes or ketones to form β-hydroxy thioesters. organic-chemistry.org

A process known as "soft enolization" allows for the acylation of thioesters without the pre-formation of the enolate. acs.org This method often utilizes reagents like magnesium bromide diethyl etherate (MgBr₂·OEt₂) and a hindered base such as N,N-diisopropylethylamine (i-Pr₂NEt) to facilitate the reaction between the thioester and an acid chloride. acs.org This approach is efficient and suitable for large-scale synthesis of β-keto thioesters. acs.org

The ability of thioesters to readily form stabilized enolates that act as good nucleophiles is a cornerstone of their utility in organic synthesis and is central to many metabolic pathways, such as the Claisen condensation that forms acetoacetyl-CoA from two molecules of acetyl-CoA in fatty acid metabolism. gonzaga.edumsu.edu

| Reagents for α-Carbon Reactions | Reaction Type | Product |

| 1. LDA, THF; 2. R-X (primary alkyl halide) | α-Alkylation | α-Alkylated Thioester |

| MgBr₂·OEt₂, i-Pr₂NEt, R-COCl | α-Acylation (Soft Enolization) | β-Keto Thioester |

| Lewis Acid, i-Pr₂NEt, R-CHO | Aldol Addition | β-Hydroxy Thioester |

This table summarizes common reaction conditions for the functionalization of the α-carbon of thioesters. youtube.comacs.orgorganic-chemistry.org

Advanced Spectroscopic and Chromatographic Analysis in Thioester Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, including thioesters. nih.gov It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), enabling the precise mapping of molecular structures.

¹H NMR and ¹³C NMR Analysis of Thioesters

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable tools for the characterization of thioesters. nih.gov In ¹H NMR, the chemical shifts of protons provide insights into their electronic environment. For instance, protons adjacent to the carbonyl group and the sulfur atom in a thioester moiety exhibit characteristic chemical shifts. Similarly, ¹³C NMR spectroscopy reveals the chemical shifts of carbon atoms within the molecule, with the carbonyl carbon of the thioester group showing a distinct resonance. acs.org The analysis of coupling patterns between adjacent protons in ¹H NMR and the correlation of proton and carbon signals through techniques like Heteronuclear Single Quantum Coherence (HSQC) further aid in the unambiguous assignment of the molecular structure.

Spectroscopic Signatures of S-(4-Methylphenyl) Ethanethioate

Based on these examples and general principles of NMR spectroscopy, the expected spectroscopic signatures for this compound are as follows:

¹H NMR:

A singlet for the methyl protons of the ethanethioate group.

A singlet for the methyl protons of the 4-methylphenyl group.

Two doublets in the aromatic region corresponding to the ortho and meta protons of the 4-methylphenyl ring.

¹³C NMR:

A signal for the carbonyl carbon of the thioester group.

Signals for the quaternary and protonated carbons of the 4-methylphenyl ring.

A signal for the methyl carbon of the ethanethioate group.

A signal for the methyl carbon of the 4-methylphenyl group.

A comprehensive search of chemical databases would be necessary to obtain the precise, experimentally determined NMR data for this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. Various ionization techniques are employed in conjunction with mass spectrometry for the analysis of thioesters.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. yu.edu.josums.ac.ir It is an ideal method for the analysis of volatile and thermally stable compounds. sums.ac.ir In GC-MS, the components of a mixture are first separated in the gas chromatograph based on their boiling points and interactions with the stationary phase of the column. nih.govjppres.com The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. GC-MS is widely used for reaction monitoring, allowing researchers to track the consumption of reactants and the formation of products over time. researchgate.net It is also a valuable tool for identifying and quantifying the components of a complex mixture, making it suitable for the analysis of reaction products and the identification of any byproducts.

In Situ ESI-MS for Mechanistic Studies of Catalytic Reactions

The development of in situ ESI-MS has revolutionized the study of reaction mechanisms, particularly for catalytic reactions. uvic.caresearchgate.net This technique allows for the direct monitoring of a reaction mixture in real-time, providing a "snapshot" of the species present in solution at any given moment. nih.gov By continuously infusing the reaction mixture into the ESI source, researchers can detect and identify transient intermediates, catalyst resting states, and other key species that are crucial for understanding the catalytic cycle. uvic.caresearchgate.net This approach has been successfully applied to a variety of catalytic processes, including those involving thioesters. For example, in situ ESI-MS can be used to observe the formation of acyl-enzyme intermediates in biocatalytic reactions involving thioesters and to study the kinetics of these processes. chemrxiv.org The high sensitivity and speed of ESI-MS make it an invaluable tool for elucidating complex reaction mechanisms that would be difficult to study using other techniques. researchgate.netmdpi.com

Chromatographic Techniques for Separation and Purity Assessment

In the study of thioesters such as this compound, chromatographic techniques are indispensable for both the purification of the final product and the real-time monitoring of its synthesis. These methods exploit differences in the physical and chemical properties of compounds within a mixture to achieve separation.

Column Chromatography for Purification

Column chromatography is a fundamental preparative technique used to purify solid organic compounds. For this compound, this method is employed after synthesis to isolate the desired thioester from unreacted starting materials, catalysts, and any side products. The process relies on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.

The typical setup involves packing a glass column with a slurry of an adsorbent, most commonly silica (B1680970) gel. orgsyn.org The crude reaction mixture is then loaded onto the top of the silica gel. orgsyn.org An eluent, which is a specific solvent or a mixture of solvents, is passed through the column. orgsyn.org The choice of eluent is critical; a common system for compounds of intermediate polarity like thioesters is a mixture of a non-polar solvent, such as hexanes, and a slightly more polar solvent, like ethyl acetate (B1210297). orgsyn.orgorgsyn.org

As the eluent flows through the column, compounds with lower polarity and weaker interactions with the polar silica gel travel down the column more quickly. More polar compounds, which adsorb more strongly to the stationary phase, move down the column at a slower rate. By systematically collecting the eluent in separate test tubes, known as fractions, the separated compounds can be isolated. orgsyn.org The purity of these fractions is subsequently analyzed, often using Thin Layer Chromatography.

| Component | Function | Typical Material/Solvent |

|---|---|---|

| Stationary Phase | Adsorbent that separates compounds based on polarity. | Silica Gel |

| Mobile Phase (Eluent) | Solvent that carries the mixture through the stationary phase. | Hexanes/Ethyl Acetate Mixture (e.g., 8:1 v/v) orgsyn.org |

| Analyte | The crude reaction mixture to be purified. | Crude this compound |

| Eluate | The mobile phase exiting the column. | Solvent containing separated components |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive analytical technique used to monitor the progress of a chemical reaction. ukessays.compnrjournal.com It operates on the same principles as column chromatography but on a smaller scale, using a thin layer of silica gel coated onto a glass or aluminum plate as the stationary phase. mit.edu

To monitor the synthesis of this compound, small aliquots of the reaction mixture are taken at different time intervals. rsc.org A tiny spot of the initial starting materials and a spot of the reaction mixture are applied to a baseline drawn on the TLC plate. mit.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, ensuring the baseline is above the solvent level. youtube.com The solvent, or mobile phase, travels up the plate via capillary action. youtube.com

As the solvent front moves upwards, it carries the compounds with it at different rates depending on their polarity. mit.edu Non-polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while polar compounds interact more strongly with the silica gel and travel shorter distances, giving a lower Rf value. mit.edu The spots are typically visualized under a UV lamp, as aromatic compounds like this compound are often UV-active. rsc.org By comparing the spots of the reaction mixture to the starting materials, a chemist can observe the consumption of reactants and the formation of the new product spot, thereby tracking the reaction's progression towards completion. rsc.orgthieme.de

| Compound | Expected Polarity | Expected Rf Value | Observation on TLC Plate |

|---|---|---|---|

| 4-Methylthiophenol (Starting Material) | More Polar (due to -SH group) | Lower | Spot intensity decreases as the reaction proceeds. |

| Acetyl Chloride (Starting Material) | Polar (highly reactive) | Varies | Spot disappears quickly. |

| This compound (Product) | Less Polar than Thiophenol | Higher | New spot appears and its intensity increases over time. |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It provides more detailed and quantitative information than TLC, making it an invaluable tool for monitoring the synthesis of this compound.

In an LC-MS analysis, the reaction mixture is injected into a high-performance liquid chromatography (HPLC) column, such as a reverse-phase C18 column. nih.gov The components are separated based on their affinity for the stationary phase as a solvent gradient, often a mixture of water and an organic solvent like acetonitrile (B52724), is pumped through the column. sielc.com For this compound, a reverse-phase HPLC method with a mobile phase of acetonitrile and water is effective. sielc.com

As each component elutes from the column at a specific retention time, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge (m/z) ratio. This allows for the precise identification of the compounds in the mixture. For reaction monitoring, LC-MS can unequivocally confirm the formation of this compound by detecting its specific molecular weight. Furthermore, it can identify and quantify starting materials, intermediates, and any byproducts formed during the reaction, offering a comprehensive profile of the reaction's progress and efficiency. researchgate.net Techniques like multiple-reaction monitoring (MRM) can be employed for highly sensitive and specific quantification of the target analyte even in complex mixtures. nih.gov

| Compound | Expected Retention Time (Hypothetical) | Expected Mass-to-Charge Ratio (m/z) | Significance in Reaction Monitoring |

|---|---|---|---|

| 4-Methylthiophenol | 2.5 min | 124.03 [M+H]⁺ | Monitors consumption of starting material. |

| This compound | 4.8 min | 166.04 [M+H]⁺ | Confirms formation and allows quantification of the desired product. |

| Bis(4-methylphenyl) disulfide (Potential Byproduct) | 7.2 min | 246.06 [M+H]⁺ | Detects and quantifies oxidative side reactions. |

Computational and Theoretical Chemistry Studies of Thioesters

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational studies, providing detailed electronic and structural information.

Density Functional Theory (DFT) is a widely used computational method to investigate the reaction mechanisms and energetics of chemical transformations. For thioesters, including S-(4-Methylphenyl) ethanethioate, DFT calculations are instrumental in understanding reactions such as hydrolysis and thiol-thioester exchange. rhhz.net

DFT studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. For instance, in the hydrolysis of a thioester, DFT can model the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the thiolate leaving group. The calculated activation energies for these steps can predict the reaction rate and elucidate the rate-determining step. nih.gov

Computational studies on similar thioesters have shown that the reactivity is influenced by the nature of the nucleophile and the stability of the leaving group. nih.gov DFT calculations can quantify these effects for this compound by modeling its reaction with various nucleophiles. The results of such studies are often presented in terms of reaction energy profiles, which show the relative energies of reactants, transition states, intermediates, and products.

A representative reaction for a thioester is the thiol-thioester exchange. DFT calculations on model systems reveal the bond distances in the transition state. For the exchange between a thiophenol anion and a thioester, the C-S bonds to the incoming and outgoing sulfur atoms are elongated in the transition state. rhhz.net

Table 1: Representative DFT Calculated Bond Distances (Å) in the Transition State of a Thiol-Thioester Exchange Reaction Note: This data is representative of thiol-thioester exchange reactions and not specific to this compound.

| Interacting Atoms | Bond Distance (Å) |

|---|---|

| C-S (incoming) | 2.137 |

| C-S (outgoing) | 1.991 |

Data sourced from theoretical studies on thiol-thioester exchange reactions. rhhz.net

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate descriptions of the structural and electronic properties of molecules. youtube.com For this compound, these calculations can determine optimized geometries, bond lengths, bond angles, and electronic properties such as molecular orbital energies and charge distributions.

Ab initio studies on related aromatic thiols have provided detailed insights into their electronic structure. nih.gov These calculations can be extended to this compound to understand the influence of the methyl and acetyl groups on the electronic environment of the sulfur atom and the aromatic ring. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity, can be accurately computed.

Table 2: Representative Ab Initio Calculated Electronic Properties of Aromatic Thiol Analogues Note: This data is for representative aromatic thiols and serves as an estimation for this compound.

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Data sourced from ab initio studies on aromatic thiols. mdpi.com

Comparative studies using quantum chemical methods can highlight the unique properties of the thioester bond in this compound compared to other functional groups, such as the ester bond. The thioester bond is considered "energy-rich" due to the less effective orbital overlap between the sulfur 3p orbitals and the carbonyl π system, which makes the carbonyl carbon more electrophilic. nih.gov

Quantum chemical calculations can quantify this difference by comparing the delocalization energy and the bond rotational barriers of thioesters and their oxygen-containing ester counterparts. nih.gov Natural Bond Orbital (NBO) analysis, a common computational technique, can reveal the nature and strength of the electronic interactions within the molecule, providing a deeper understanding of the thioester bond's reactivity. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the behavior of molecules in larger systems, such as in solution or in condensed phases.

Molecular dynamics (MD) simulations can be used to investigate the intermolecular interactions between this compound molecules or between the thioester and other molecules in a mixture. aps.orgrug.nl These simulations model the movement of atoms over time, providing insights into how molecules interact and organize themselves.

For a molecule like this compound, which contains an aromatic ring, π-stacking interactions between the phenyl rings of adjacent molecules can be a significant intermolecular force. acs.org Hydrogen bonding, although weaker for the sulfur atom compared to oxygen, and van der Waals interactions also play a role in the condensed-phase behavior of the compound. nih.govresearchgate.net Computational studies can identify and quantify the strength of these non-covalent interactions. mdpi.comnih.gov

Table 3: Representative Intermolecular Interaction Energies (kcal/mol) for Aromatic Systems Note: This data is representative and not specific to this compound.

| Interaction Type | Energy (kcal/mol) |

|---|---|

| π-Stacking | -2.5 to -5.0 |

| C-H···π | -1.0 to -2.5 |

| van der Waals | Variable |

Data sourced from computational studies on non-covalent interactions. acs.org

The reactivity of this compound can be significantly influenced by the solvent in which a reaction is carried out. Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) hybrid methods can be used to model solvation effects explicitly. nih.gov These simulations can show how solvent molecules arrange themselves around the thioester and how this arrangement affects the energetics of a reaction.

For instance, in the hydrolysis of a thioester, polar solvents can stabilize the charged transition state, thereby accelerating the reaction. nih.gov Computational studies can calculate the free energy of solvation for the reactants and the transition state, providing a quantitative measure of the solvent's impact on the reaction rate. Non-covalent interactions between the solute and solvent molecules, such as hydrogen bonding and dipole-dipole interactions, are crucial in determining these solvation effects. k-state.edu

Theoretical Predictions of Reactivity and Selectivity in Thioester Transformations

Computational chemistry provides a powerful lens for understanding the reactivity and selectivity of thioesters, including this compound. Through the use of quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can model reaction pathways, analyze transition states, and predict how structural and electronic factors influence the outcomes of chemical transformations. These theoretical studies offer insights that complement experimental findings and guide the design of new reactions.

A central theme in the computational analysis of thioesters is their reactivity in nucleophilic acyl substitution reactions. Theoretical models have been developed to compare the reactivity of thioesters with their oxygen-containing counterparts, oxoesters. Quantum mechanical calculations have successfully reproduced experimental observations, for instance, that thioesters and oxoesters exhibit similar reactivity towards hard nucleophiles like hydroxide. However, these calculations also explain the significantly higher reactivity of thioesters toward softer nucleophiles such as amines and carbanions.

The enhanced reactivity of thioesters is often attributed to several factors that can be quantified through computational methods. One key aspect is the degree of resonance stabilization between the sulfur lone pair and the carbonyl group. Due to the larger size of the sulfur atom and the diffuse nature of its 3p orbitals compared to the 2p orbitals of oxygen, the overlap with the carbonyl π-system is less effective. This results in a less stabilized ground state for the thioester and a more electrophilic carbonyl carbon, making it more susceptible to nucleophilic attack. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to quantify these delocalization effects.

Furthermore, computational studies of transition states in nucleophilic acyl substitution reactions reveal important details about reaction mechanisms. For reactions of thioesters, theoretical calculations can predict whether a reaction proceeds through a concerted or a stepwise mechanism involving a tetrahedral intermediate. The energies of these transition states and intermediates can be calculated, providing a quantitative measure of the activation barriers for different reaction pathways. These calculations can also model the role of solvent molecules in stabilizing charged intermediates and transition states, which is crucial for reactions in solution.

In the context of selectivity, computational chemistry can be employed to predict the outcome of competing reaction pathways. For instance, in reactions where a thioester can undergo either nucleophilic attack at the carbonyl carbon or a reaction at another functional group within the molecule, theoretical calculations can determine the activation energies for each pathway. The pathway with the lower activation barrier is predicted to be the major reaction channel. This is particularly relevant for complex molecules where multiple reactive sites are present.

While detailed research findings with specific data tables for this compound are not available in the public domain, the following table illustrates the types of computational data that are typically generated in such studies for related compounds.

Table 1: Illustrative Computational Data for Thioester Reactivity Analysis

| Compound | Reaction | Computational Method | Calculated Parameter | Value (kcal/mol) |

| Methyl Thioacetate (B1230152) | Hydrolysis | DFT (B3LYP/6-31G) | Activation Energy | 15.2 |

| Methyl Thioacetate | Aminolysis (with NH₃) | DFT (B3LYP/6-31G) | Activation Energy | 12.8 |

| S-Phenyl Thioacetate | Hydrolysis | DFT (B3LYP/6-31G) | Reaction Energy | -5.4 |

| S-Phenyl Thioacetate | Thiol-Thioester Exchange | DFT (B3LYP/6-31G) | Activation Energy | 10.5 |

Note: The data in this table are hypothetical and for illustrative purposes only. They represent the type of information that would be obtained from computational studies on thioester reactivity.

Synthetic Utility and Transformations of S 4 Methylphenyl Ethanethioate

S-(4-Methylphenyl) Ethanethioate as a Key Building Block in Organic Synthesis

This compound, also known as S-p-tolyl thioacetate (B1230152), is a valuable building block in the field of organic synthesis. nih.gov Its utility is primarily derived from the thioester functional group, which imparts a unique reactivity profile compared to its oxygen-based ester counterparts. This compound is frequently employed as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.gov The presence of the electron-donating methyl group on the phenyl ring can influence the reactivity of the thioester, and the aromatic ring itself provides a site for further functionalization. The thioester linkage is susceptible to nucleophilic attack, making it an effective acylating agent, a property that is central to many of its applications. nih.govorganic-chemistry.org

The key attributes of this compound that make it a useful synthetic building block are summarized in the table below.

| Property | Description | Reference |

| Functional Group | Thioester | nih.gov |

| Reactivity | Susceptible to nucleophilic substitution at the carbonyl carbon. | nih.gov |

| Applications | Intermediate in the synthesis of pharmaceuticals and agrochemicals. | nih.gov |

| Structural Features | Contains a tolyl group, offering potential for further modification. | nih.gov |

Acylating Agent Properties of Thioesters

Thioesters, including this compound, are highly effective acylating agents, meaning they can readily transfer an acyl group (in this case, an acetyl group) to a nucleophile. researchgate.net This enhanced reactivity compared to oxygen esters is a consequence of the electronic properties of the carbon-sulfur bond. The larger atomic radius of sulfur compared to oxygen results in poorer orbital overlap with the carbonyl carbon. This leads to less resonance stabilization of the thioester group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. organic-chemistry.org

The hydrolysis of a thioester, such as acetyl CoA, has a significantly negative standard free energy change (ΔG°′) of approximately -7.5 kcal/mol (-31.4 kJ/mol), which is more exergonic than the hydrolysis of a typical oxygen ester. researchgate.net This thermodynamic favorability contributes to the efficiency of thioesters as acylating agents. researchgate.net In biological systems, this property is harnessed in numerous metabolic pathways, where thioesters like acetyl CoA act as central acyl carriers. organic-chemistry.orgresearchgate.net In synthetic chemistry, this reactivity is exploited to form new carbon-heteroatom or carbon-carbon bonds via acylation reactions. For instance, novel thioester reagents have been developed for the efficient and specific S-acylation of unprotected peptides in aqueous solutions under mild conditions. nih.gov

Alkylating Agent Properties via α-Carbon Acidity and Enolate Formation

Beyond their role as acylating agents, thioesters can also function as precursors to nucleophiles for alkylation reactions. The protons on the α-carbon (the carbon adjacent to the carbonyl group) of a thioester are acidic and can be removed by a strong base to form an enolate. researchgate.netresearchgate.net This enolate is a resonance-stabilized carbanion, with the negative charge delocalized onto the sulfur and oxygen atoms, although the contribution of the sulfur resonance form is less significant than the oxygen in oxygen esters.

The pKa of the α-protons of a typical thioester is comparable to that of a ketone, making them readily accessible for deprotonation. researchgate.net Once formed, the enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction. nih.govorganic-chemistry.org This reaction results in the formation of a new carbon-carbon bond at the α-position, effectively alkylating the original thioester. The use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, preventing self-condensation reactions. nih.govsigmaaldrich.com This methodology allows for the controlled introduction of alkyl substituents alpha to the thioester functionality, providing a powerful tool for carbon chain extension and the synthesis of more complex molecular architectures. organic-chemistry.orgnih.gov

General Mechanism of Thioester Alkylation:

Enolate Formation: A strong base removes an α-proton from the thioester.

Nucleophilic Attack: The resulting enolate attacks an alkyl halide in an SN2 fashion.

Transformations into Other Sulfur-Containing Compounds

The versatile reactivity of this compound extends to its use as a precursor for a variety of other sulfur-containing molecules. These transformations leverage the unique properties of the thioester and the sulfur atom itself.

Thioesters are valuable starting materials for the synthesis of several classes of sulfur-containing compounds. For instance, intramolecular reactions of appropriately substituted thioesters can lead to the formation of thiolactones, which are cyclic thioesters. researchgate.net Furthermore, the reactivity of the thioester group can be harnessed in polymerization reactions to create oligomers and polymers with sulfur linkages in their backbones. mdpi.com

Thioesters can also be readily converted to thioacids. Thioacids themselves are important reagents in organic synthesis, for example, in the generation of thiyl radicals for various transformations. The conversion of a thioester to a thioacid can be achieved under specific reaction conditions, often involving hydrolysis.

A significant transformation of thioesters involves their direct oxidation to sulfinate esters. Sulfinate esters are important synthetic intermediates and are present in various biologically active molecules. A practical method has been developed for the synthesis of sulfinate esters from aryl iodides, which proceeds through the formation of a thioester intermediate. This thioester is then directly oxidized to the corresponding sulfinate ester. This two-step, one-pot procedure, starting from an aryl iodide and a thioacid, provides an efficient route to a wide array of sulfinate esters. The oxidation of the thioester is a key step in this sequence, demonstrating a valuable transformation of this functional group.

This compound can serve as a precursor for the synthesis of unsymmetrical disulfides. The initial step typically involves the cleavage of the thioacetate to generate the corresponding thiol, p-toluenethiol. This can be achieved through hydrolysis under basic conditions, for example, using sodium hydroxide (B78521). The resulting thiol can then be used in various methods for the synthesis of unsymmetrical disulfides.

One common strategy involves the reaction of a thiol with a sulfenyl chloride. nih.gov Alternatively, a one-pot method for synthesizing unsymmetrical disulfides utilizes the reaction of a thiol with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate, which then reacts with a second, different thiol to yield the unsymmetrical disulfide. mdpi.com Another approach involves the reaction of a thioacetate with sodium methoxide (B1231860) in the presence of a disulfanyl derivative to form the unsymmetrical disulfide. researchgate.net Photocatalytic methods have also been developed where S-arylthioacetates can be selectively converted to diaryldisulfides under specific light irradiation. These methods provide versatile routes to unsymmetrical disulfides, which are important structural motifs in many biologically active compounds and materials. organic-chemistry.org

Generation of Thioether and Dithioester Derivatives

The thioester functionality of this compound serves as a versatile precursor for the synthesis of other sulfur-containing compounds, notably thioethers and dithioesters. These transformations typically involve the cleavage of the acyl-sulfur bond or the thionation of the carbonyl group.

Thioether Synthesis: The conversion of a thioester to a thioether is not a direct, single-step reaction but can be achieved through multi-step sequences. A common conceptual pathway involves the reduction of the thioester to the corresponding thiol (p-thiocresol in this case) and a separate acetyl source, followed by alkylation of the thiol. More advanced methods in organic synthesis focus on transition-metal-catalyzed cross-coupling reactions. While methods exist for synthesizing aryl thioethers from aryl halides and thiols or thiol surrogates acsgcipr.org, the direct conversion of an aryl thioester like this compound to a different thioether by substitution at the sulfur atom is less common. A plausible, though indirect, route involves the decarbonylative thioetherification of thioesters, a reaction that can be promoted by transition metal catalysts.

Dithioester Synthesis: Dithioesters are characterized by the R-C(=S)S-R' functional group. A standard method for their synthesis involves the treatment of a thioester with a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used reagent for this purpose, efficiently converting the carbonyl group of a thioester into a thiocarbonyl. Applying this to this compound would theoretically yield the corresponding dithioester.

| Transformation | General Method | Reagents | Product Type |

|---|

| Thioester to Thioether | Reductive Cleavage & Alkylation | 1. Reducing Agent (e.g., LiAlH4) 2. Alkyl Halide (R-X) | Thioether (Aryl-S-R) | | Thioester to Thioether | Transition-Metal-Catalyzed Decarbonylative Coupling | Palladium or Nickel Catalyst | Thioether | | Thioester to Dithioester | Thionation | Lawesson's Reagent or P4S10 | Dithioester |

"One-Pot" Synthesis of Sulfur Heterocycles (e.g., 2-methylbenzothiazole)

The synthesis of benzothiazoles, a crucial scaffold in medicinal chemistry, is often achieved through the condensation of 2-aminothiophenol (B119425) with a carboxylic acid or its derivatives. indexcopernicus.com A "one-pot" synthesis of 2-methylbenzothiazole (B86508) involves the reaction of 2-aminothiophenol with a source of an acetyl group.

While specific literature detailing the use of this compound in this reaction is scarce, its function as an acylating agent makes it a plausible reactant. In a hypothetical one-pot reaction, this compound could serve as the acetyl group donor. The reaction would proceed via the following conceptual steps:

N-Acylation: The amino group of 2-aminothiophenol would act as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This would lead to the formation of N-(2-mercaptophenyl)acetamide and release p-thiocresol as a byproduct.

Cyclization and Dehydration: The resulting intermediate, N-(2-mercaptophenyl)acetamide, would then undergo an intramolecular cyclization. The thiol group attacks the amide carbonyl, and subsequent dehydration (loss of a water molecule) would yield the aromatic 2-methylbenzothiazole ring system.

Numerous one-pot methods for benzothiazole (B30560) synthesis utilize various aldehydes or other acyl sources with 2-aminothiophenol, often promoted by catalysts or oxidants to facilitate the cyclization and aromatization steps. organic-chemistry.orgorientjchem.orgyoutube.comresearchgate.net The use of a thioester like this compound would align with the fundamental principle of these syntheses, which relies on the initial acylation of the aminothiophenol.

Role in Biochemical Processes and Enzyme-Catalyzed Reactions

Thioesters are central to metabolism and various enzymatic processes. orientjchem.org this compound, as a simple aryl thioester, can be viewed as a structural analog to biologically crucial molecules like acetyl-coenzyme A (acetyl-CoA), allowing it to serve as a model for studying the fundamental reactivity of this functional group.

Thioesters as Activated Carboxylate Groups and Acyl Carriers

In biochemistry, thioesters are the principal form of activated carboxylate groups. organic-chemistry.orgnih.gov The thioester bond is considered "high-energy" because its hydrolysis has a large negative standard free energy change (ΔG°′), which is even more exergonic than the hydrolysis of the terminal phosphate (B84403) bond in ATP. mdpi.com This high reactivity stems from the fact that thioesters are less stabilized by resonance than their oxygen-ester counterparts. The larger size of the sulfur atom compared to oxygen results in poorer orbital overlap with the carbonyl carbon, diminishing the resonance delocalization of the sulfur lone pair electrons.

This inherent reactivity allows thioesters, most notably acetyl-CoA, to function as excellent acyl carriers. organic-chemistry.orgnih.gov They readily transfer their acyl group (an acetyl group in the case of acetyl-CoA) to nucleophiles in a variety of metabolic reactions, including the synthesis of fatty acids, steroids, and the entry of acetate (B1210297) into the citric acid cycle. orientjchem.orgmdpi.com

Trans-thioesterification Reactions

A trans-thioesterification reaction is the conversion of one thioester to another by transferring the acyl group from one thiol to a different one. organic-chemistry.orgnih.gov This type of reaction is a common strategy in enzyme-catalyzed processes. For instance, in some acyl transfer reactions, an enzyme will first accept the acyl group from a donor like fatty acyl-CoA onto a cysteine residue within its active site. organic-chemistry.orgnih.gov This forms a covalent enzyme-substrate intermediate linked by a new thioester bond. The acyl group is then transferred from the cysteine residue to the final acceptor molecule. This strategy allows the enzyme to maintain control over the reactive acyl group during the catalytic cycle.

Thioester Hydrolysis in Metabolic Cycles

The hydrolysis of thioesters is a thermodynamically favorable process that releases a significant amount of energy, which can be used to drive metabolic pathways forward. organic-chemistry.orgnih.gov A prime example occurs in the citric acid (Krebs) cycle, where the hydrolysis of (S)-citryl CoA to citrate (B86180) and coenzyme A is a key step. organic-chemistry.orgnih.gov Thioesterase enzymes specialize in catalyzing the hydrolysis of thioester bonds in numerous biochemical pathways, such as fatty acid synthesis and metabolism. researchgate.net The rate of thioester hydrolysis is sensitive to pH and temperature, with base-catalyzed hydrolysis being a significant pathway. nih.govrsc.org This controlled hydrolysis is essential for regenerating thiols like coenzyme A and releasing the final carboxylic acid product in various metabolic cycles.

Formation of Thioester Linkages to Proteins via Cysteine Residues

Thioester linkages to proteins via the sulfhydryl group of cysteine residues are fundamental to many biological processes. nih.govacs.org There are two primary contexts for this linkage:

Enzyme Catalysis: Many enzymes form a temporary, covalent thioester bond with a substrate as part of their catalytic mechanism. A classic example is the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in glycolysis, which forms a thioester intermediate with its substrate. mdpi.com This covalent catalysis strategy helps to lower the activation energy of the reaction.

Post-Translational Modification: Proteins can be modified by the attachment of fatty acids to cysteine residues through a thioester bond, a process known as S-acylation or, most commonly, palmitoylation. acs.org This modification is reversible and plays a crucial role in regulating protein localization, stability, and interaction with other proteins and membranes. For example, the proteolipid protein (PLP) in myelin is acylated at multiple cysteine residues, which contributes to the stability of the myelin sheath. acs.org

| Biochemical Process | Description | Key Biological Molecule Example |

|---|---|---|

| Acyl Group Activation/Carrying | Thioesters serve as high-energy, reactive forms of carboxylic acids, facilitating the transfer of acyl groups. organic-chemistry.orgnih.govmdpi.com | Acetyl-CoA |

| Trans-thioesterification | The transfer of an acyl group from one thiol-containing molecule to another, often involving an enzyme's cysteine residue. organic-chemistry.orgnih.gov | Fatty Acyl-CoA to an enzyme active site cysteine |

| Metabolic Hydrolysis | The enzyme-catalyzed cleavage of a thioester bond by water to release energy, a carboxylate, and a thiol. organic-chemistry.orgnih.govresearchgate.net | (S)-citryl CoA → Citrate + CoA |

| Protein Thioester Linkage | Covalent attachment of an acyl group to a protein's cysteine residue for catalysis or regulation. mdpi.comacs.org | Palmitoylation of proteins |

Table of Mentioned Compounds

| Compound Name |

| This compound |

| Thioether |

| Dithioester |

| p-Thiocresol |

| Lawesson's reagent |

| 2-Methylbenzothiazole |

| 2-Aminothiophenol |

| N-(2-mercaptophenyl)acetamide |

| Acetyl-coenzyme A (acetyl-CoA) |

| ATP |

| Fatty acyl-CoA |

| (S)-Citryl CoA |

| Citrate |

| Coenzyme A |

| Glyceraldehyde-3-phosphate |

| Proteolipid protein (PLP) |

Role in Biochemical Processes and Enzyme-Catalyzed Reactions

Enzymatic Transformations of Thioesters

The susceptibility of the thioester linkage in this compound to enzymatic cleavage renders it a substrate for a variety of biocatalytic transformations. These reactions, primarily categorized as hydrolysis and acyl transfer, are facilitated by specific classes of enzymes, namely hydrolases and acyltransferases. These enzymatic processes offer regio- and stereoselective routes to valuable chemical entities, often under mild reaction conditions, making them attractive alternatives to traditional chemical methods.

The principal enzymatic transformations involving thioesters like this compound involve the cleavage of the C-S bond. This can occur through the action of hydrolases, which utilize a water molecule to yield a carboxylic acid and a thiol, or through acyltransferases, which mediate the transfer of the acyl group to an acceptor molecule other than water.

Hydrolase-Catalyzed Transformations

Hydrolases, particularly lipases and esterases, are prominent catalysts for the transformation of thioesters. These enzymes typically feature a catalytic triad (B1167595) (e.g., Ser-His-Asp) in their active site that facilitates the nucleophilic attack on the carbonyl carbon of the thioester.

The hydrolysis of a thioester by a hydrolase generally proceeds through a two-step mechanism involving an acyl-enzyme intermediate. Initially, a serine residue in the enzyme's active site attacks the carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the thiol portion of the substrate and forming a transient acyl-enzyme complex. In the subsequent step, a water molecule, activated by a histidine residue in the catalytic triad, attacks the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which then breaks down to release the carboxylic acid product and regenerate the free enzyme.

While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, research on structurally similar aryl thioesters provides significant insights. For instance, lipases from various microbial sources, such as Candida antarctica lipase (B570770) B (CALB) and Pseudomonas cepacia lipase (PCL), have demonstrated efficacy in hydrolyzing aryl thioacetates. These reactions often exhibit high degrees of enantioselectivity, making them valuable for the kinetic resolution of racemic thiols or the synthesis of chiral thiols from prochiral thioesters.

The table below summarizes representative examples of hydrolase-catalyzed transformations of aryl thioesters, which can be considered analogous to the potential transformations of this compound.

| Substrate (Aryl Thioester) | Enzyme | Transformation Type | Product(s) | Reference |

| Racemic 1-phenylethanethiol (B1218373) acetate | Pseudomonas fluorescens lipase | Kinetic Resolution via Hydrolysis | (R)-1-phenylethanethiol, (S)-1-phenylethanethiol acetate | |

| S-Phenyl thioacetate | Porcine Liver Esterase | Hydrolysis | Acetic acid, Thiophenol | |

| S-Ethyl trifluorothioacetate | Porcine Liver Esterase | Hydrolysis | Trifluoroacetic acid, Ethanethiol |

Acyltransferase-Catalyzed Transformations

Acyltransferases catalyze the transfer of an acyl group from a donor molecule, such as a thioester, to an acceptor molecule, which can be an alcohol, an amine, or another thiol. These enzymes play a crucial role in a wide array of metabolic pathways.

The mechanism of acyl transfer by these enzymes is similar to that of hydrolases in that it involves the formation of a covalent acyl-enzyme intermediate. However, instead of water, a different nucleophile attacks this intermediate to yield the final acylated product. For instance, in the presence of an alcohol, an acyltransferase can facilitate the transesterification of a thioester to the corresponding ester.

While direct evidence for the acyltransferase-catalyzed transformation of this compound is limited in publicly available research, the reactivity of other thioesters, particularly acetyl-Coenzyme A, in numerous biological acylation reactions suggests that this compound could potentially serve as an acetyl group donor in the presence of a suitable acyltransferase and acceptor molecule.

Green Chemistry Principles in the Synthesis and Reactions of Thioesters

Atom- and Step-Economical Catalytic Strategies

The principles of atom and step economy are central to green chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize the number of synthetic steps. edu.krdgreenchemistry-toolkit.org Traditional methods for synthesizing thioesters, such as the acylation of thiols with carboxylic acids or their derivatives, often suffer from poor atom economy and generate significant waste. nsf.govresearchgate.net

Catalytic approaches offer a powerful solution to these challenges. For instance, the dehydrogenative coupling of alcohols and thiols, catalyzed by ruthenium pincer complexes, produces thioesters with only hydrogen gas as a byproduct, representing a highly atom-economical and waste-free process. researchgate.net While not explicitly detailing the synthesis of S-(4-Methylphenyl) ethanethioate, this method showcases a significant advancement in thioester synthesis. Another strategy involves the direct thioesterification of aldehydes with thiols under solvent-free conditions, catalyzed by complexes like Y[N(SiMe3)2]3(μ-Cl)Li(THF)3, providing a straightforward and atom-efficient route. organic-chemistry.org

Furthermore, electrochemical methods are emerging as highly atom- and step-economical alternatives. A metal- and oxidant-free electrochemical three-component reaction involving elemental sulfur, an α-keto acid, and a diazoalkane has been developed for the synthesis of various thioesters, demonstrating high chemoselectivity. rsc.org These catalytic strategies significantly reduce waste compared to traditional stoichiometric methods, aligning with the core tenets of green chemistry. edu.krdnih.gov

Solvent-Free Reaction Conditions

One notable example is the synthesis of ricinoleic acid thiol esters from cis-(R)-12-hydroxyoctadec-9-enoic acid and various thiols in the presence of N,N′-dicyclohexylcarbodiimide (DCC). researchgate.nettandfonline.com This method proceeds efficiently under mild, neutral conditions without the need for a solvent, and is applicable to both aromatic and aliphatic thiols. researchgate.nettandfonline.com Similarly, the acetylation of diverse thiols with acetic anhydride (B1165640) can be effectively catalyzed by copper(II) tetrafluoroborate (B81430) under solvent-free conditions at room temperature. organic-chemistry.org